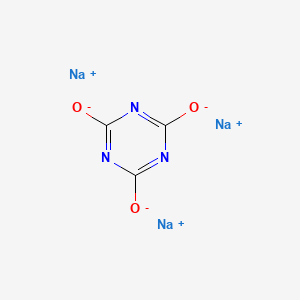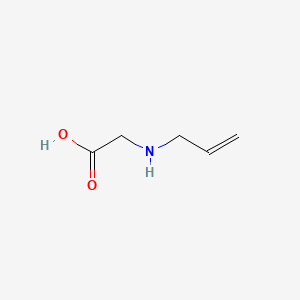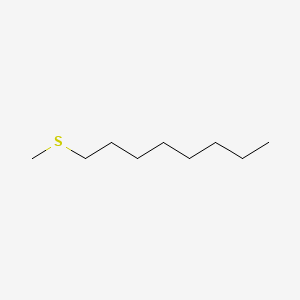![molecular formula C11H12BrNO2 B1581636 N-[4-(2-bromopropanoyl)phenyl]acetamide CAS No. 63514-63-6](/img/structure/B1581636.png)
N-[4-(2-bromopropanoyl)phenyl]acetamide
Vue d'ensemble
Description
N-[4-(2-bromopropanoyl)phenyl]acetamide is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of N-[4-(2-bromopropanoyl)phenyl]acetamide consists of a bromopropanoyl group attached to the 4-position of a phenyl ring, which is further connected to an acetamide group .Physical And Chemical Properties Analysis
N-[4-(2-bromopropanoyl)phenyl]acetamide has a melting point of 128-130 °C and a predicted boiling point of 431.6±25.0 °C . Its density is predicted to be 1.467±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Elucidation
N-[4-(2-bromopropanoyl)phenyl]acetamide derivatives have been synthesized and characterized for their structures. A notable study involved microwave-assisted synthesis of derivatives, including N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide, which was characterized using X-ray single-crystal diffraction and DFT/B3LYP calculation (Ghazzali et al., 2012).
Antimicrobial Activity
Several derivatives of N-[4-(2-bromopropanoyl)phenyl]acetamide have been evaluated for their antimicrobial properties. For instance, compounds like 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showed activity against various microbial species (Gul et al., 2017).
Potential Drug Applications
Some N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, a derivative class, have shown potential as β3-adrenergic receptor agonists. This indicates possible applications in treating obesity and type 2 diabetes (Maruyama et al., 2012).
Inhibitory Effects and Biochemical Activities
N-[4-(2-bromopropanoyl)phenyl]acetamide derivatives have been investigated for their selective inhibitory effects against specific bacterial and fungal species, indicating potential in targeted antimicrobial therapies (Ghazzali et al., 2012).
Molecular Docking and Interaction Studies
Recent studies have explored the molecular docking and interactions of N-[4-(2-bromopropanoyl)phenyl]acetamide derivatives. This includes investigations into their binding affinities and interaction mechanisms with biological targets, providing insights into potential therapeutic applications (Bharathy et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(2-bromopropanoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZKTKZPJBSEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313694 | |
| Record name | N-[4-(2-bromopropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-bromopropanoyl)phenyl]acetamide | |
CAS RN |
63514-63-6 | |
| Record name | NSC274945 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(2-bromopropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(2-bromopropanoyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)









